Tert-butyl (4-(5-bromofuran-2-yl)pyrrolidin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[4-(5-bromofuran-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-9-7-15-6-8(9)10-4-5-11(14)18-10/h4-5,8-9,15H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNADJKILEVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4-(5-bromofuran-2-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, a furan ring with a bromine substituent, and a pyrrolidine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. Here, we explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16BrN2O2
- Molecular Weight : Approximately 303.17 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Bromine substitution on the furan ring increases reactivity.
- Pyrrolidine moiety may contribute to neuroactive properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroactive properties, which could indicate potential benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The synthesis often starts with the preparation of the brominated furan derivative.
- Pyrrolidine Formation : A pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Carbamate Formation : The final step involves the reaction of the pyrrolidine with tert-butyl isocyanate to form the carbamate.
Case Studies and Research Findings
While specific studies on this exact compound may be limited, related compounds provide insights into its potential biological effects:
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | A related carbamate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Neuroprotective Study | Pyrrolidine derivatives demonstrated protective effects against oxidative stress in neuronal cell lines, suggesting potential applications for neuroprotection. |
| Inflammation Modulation Study | Compounds with similar structures were found to inhibit pro-inflammatory cytokines in vitro, indicating anti-inflammatory potential. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
